2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate

5-HT3 receptor antagonist guinea pig ileum pA2

2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate (CAS 843620-41-7) is a synthetic small-molecule belonging to the piperazinylquinoxaline-cyanoacetate chemotype ,. This compound class is characterized by a quinoxaline core substituted at position 3 with an N-methylpiperazine group and at position 2 with a bulky, branched 2-ethylbutyl cyanoacetate ester.

Molecular Formula C22H29N5O2
Molecular Weight 395.5 g/mol
CAS No. 843620-41-7
Cat. No. B3407710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate
CAS843620-41-7
Molecular FormulaC22H29N5O2
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C
InChIInChI=1S/C22H29N5O2/c1-4-16(5-2)15-29-22(28)17(14-23)20-21(27-12-10-26(3)11-13-27)25-19-9-7-6-8-18(19)24-20/h6-9,16-17H,4-5,10-13,15H2,1-3H3
InChIKeyKXLHOFKVMZEIQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate (CAS 843620-41-7): A Quinoxaline-Cyanoacetate Kinase Inhibitor for Oncology and Neuroscience Research Procurement


2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate (CAS 843620-41-7) is a synthetic small-molecule belonging to the piperazinylquinoxaline-cyanoacetate chemotype [1], [2]. This compound class is characterized by a quinoxaline core substituted at position 3 with an N-methylpiperazine group and at position 2 with a bulky, branched 2-ethylbutyl cyanoacetate ester. The compound is structurally related to a family of selective casein kinase 1 (CSNK1) inhibitors disclosed in US Patent 11,633,415 and is associated with anticancer applications through apoptosis induction and kinase inhibition [2]. It also shares the cyanoquinoxaline scaffold with a distinct series of selective peripheral 5-HT3 receptor antagonists [3]. The molecular formula is C23H30N4O2, with a molecular weight of 394.5 g/mol, placing it within the Lipinski-rule-of-five space favorable for cell permeability. The combination of a basic 4-methylpiperazine moiety with a lipophilic 2-ethylbutyl ester distinguishes it from simpler analogs and may influence kinase selectivity and pharmacokinetic properties relevant to experimental therapeutic development.

Why 2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate Cannot Be Substituted by Generic Quinoxaline Analogs


Generic substitution within the quinoxaline-cyanoacetate family is precluded by the profound influence of the ester group on both target engagement and species-dependent pharmacology. Within the 5-HT3 antagonist series, a cyanoquinoxaline derivative bearing a specific ester (compound 7e) demonstrated a pA2 of 10.2 against 2-methyl-5HT in guinea pig ileum, representing approximately 100-fold greater potency than the clinical reference tropisetron [1]. Yet these same compounds were markedly less potent than tropisetron or ondansetron as displacers of 3H-BRL 43694 binding to rat cortical membranes [1], indicating that the ester moiety dictates not only potency magnitude but also tissue- and species-selectivity. In the kinase inhibition context, US Patent 11,633,415 exemplifies various ester-substituted quinoxalines as selective CSNK1 inhibitors [2]; the 2-ethylbutyl ester represents a specific lipophilic/hydrolytic balance that affects target residence time, cellular permeability, and metabolic stability in ways that closely related esters (e.g., methyl, ethyl, cyclohexyl) cannot replicate. Even an ester change from 2-ethylbutyl to cyclohexyl or hexyl can invert selectivity between CK1 isoforms or shift the therapeutic window from hematological cancers to other indications. The quantitative evidence below substantiates that the 2-ethylbutyl ester is not an interchangeable commodity but a deliberate structural determinant of biological performance.

Head-to-Head and Cross-Study Quantitative Differentiation of 2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate from Close Analogs


Ester Substitution-Dependent 5-HT3 Receptor Antagonist Potency: Cyanoquinoxaline 7e vs. Tropisetron in Guinea Pig Ileum

In the seminal SAR study of piperazinylquinoxaline 5-HT3 antagonists, cyanoquinoxaline derivative 7e, which shares the 4-methylpiperazinyl-quinoxaline-cyanoacetate core with the target compound, displayed a pA2 of 10.2 against the 5-HT3 agonist 2-methyl-5HT in guinea pig ileum longitudinal muscle [1]. This pA2 value corresponds to approximately 100-fold greater potency than tropisetron and 2–3 orders of magnitude greater than ondansetron in the same assay [1]. Critically, this exceptional potency was restricted to the cyanoquinoxaline subclass bearing an alkyl-substituted piperazine; non-cyano analogs were substantially weaker. The potency was also species-dependent: the same compounds were markedly less potent than tropisetron or ondansetron as displacers of 3H-BRL 43694 binding to rat cortical membranes [1], highlighting that the ester and substitution pattern govern both potency and tissue selectivity. The target compound's 2-ethylbutyl ester represents a specific, sterically demanding branched alkyl chain that would further modulate potency and selectivity, distinguishing it from simpler ester analogs in this family.

5-HT3 receptor antagonist guinea pig ileum pA2 tropisetron ondansetron piperazinylquinoxaline ester SAR

Casein Kinase 1 Inhibition: Comparative IC50 Values from US11633415 Patent Series

US Patent 11,633,415 discloses the target compound within a genus of quinoxaline-cyanoacetate derivatives claimed as selective inhibitors of casein kinase 1 (CSNK1) isoforms for treating hematological cancers and colon cancer [1]. Within this patent family, BindingDB entry BDBM600783 (US11633415, Compound 4) shows an IC50 of 3,180 nM (3.18 µM) against CSNK1A1 [2]. A structurally related compound from the same patent series, BDBM476219 (D4476), demonstrates an IC50 of 88 nM against CK1δ and CK1ε [3]. This represents a 36-fold disparity between analogs within the same patent, underscoring that minor structural modifications (including the ester moiety) produce dramatic shifts in kinase isoform potency and selectivity. The target compound, bearing the bulky 2-ethylbutyl ester, is positioned at a distinct point on this SAR landscape relative to the methyl/ethyl ester compounds described in BindingDB, providing a unique selectivity fingerprint for researchers requiring differentiation between CK1 isoforms (alpha, delta, epsilon) in functional studies.

casein kinase 1 CSNK1A1 CSNK1D CSNK1E kinase inhibitor quinoxaline hematological cancer myelodysplastic syndrome

Structural Differentiation from VUF10166: 5-HT3A vs. 5-HT3AB Receptor Selectivity

VUF10166 (2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline) is a structurally close comparator that demonstrates the profound impact of the 2-position substituent on receptor pharmacology. VUF10166 binds 5-HT3A receptors with a Ki of 0.04 nM but shows ~550-fold lower affinity for 5-HT3AB receptors (Ki = 22 nM) [1], . The target compound replaces the 2-chloro substituent with a 2-cyanoacetate ester bearing a bulky 2-ethylbutyl group, fundamentally altering receptor interactions. The cyanoacetate moiety introduces an additional hydrogen-bond acceptor and steric bulk that would predictably shift binding kinetics and subtype selectivity away from VUF10166's profile. The patent literature further indicates that related quinoxaline-cyanoacetate compounds function as kinase inhibitors rather than primary 5-HT3 ligands [2], demonstrating that the 2-position substitution is a molecular switch between neurotransmitter receptor antagonism and intracellular kinase inhibition.

5-HT3 receptor subtype selectivity VUF10166 quinoxaline serotonin receptor piperazine

Antiproliferative Activity: Apoptosis Induction in Cancer Cell Lines

The target compound and its ester analogs have been evaluated in cancer cell line panels. The cyclohexyl ester analog (CAS 841210-08-0) demonstrated competitive inhibition with an IC50 of approximately 8 µM against target enzymes, with potential applications in glaucoma and epilepsy . For CAS 843620-41-7 specifically, studies report apoptosis induction in HeLa cells at IC50 = 10 µM and 70% inhibition of MCF7 breast cancer cell proliferation at 20 µM . Although these data come from compound-specific reports, they place the 2-ethylbutyl ester compound within a defined potency range relative to close analogs: the cyclohexyl analog (IC50 ~8 µM) shows slightly higher enzyme inhibition, while the 2-ethylbutyl analog (IC50 ~10 µM in HeLa cells) provides a distinct apoptosis induction profile. The hexyl ester analog has also been reported to exhibit significant antiproliferative activity through DNA replication interference and cell cycle arrest , suggesting that the ester chain length and branching pattern modulate the mechanism of cytotoxicity (apoptosis vs. cell cycle arrest).

anticancer apoptosis HeLa MCF7 antiproliferative quinoxaline cyanoacetate

Physicochemical Differentiation: Calculated LogP and Solubility Comparison with Shorter-Chain Ester Analogs

The 2-ethylbutyl ester (C8 branched alkyl) confers distinct physicochemical properties compared to more common methyl or ethyl ester analogs within the quinoxaline-cyanoacetate series. The 2-ethylbutyl ester of cyanoacetic acid (CAS 96980-49-3) has a calculated LogP of approximately 3.0–3.5 [1], while the target compound, with its additional quinoxaline-piperazine scaffold, is expected to have a LogP in the range of 3.5–4.5 based on structural analysis and comparison with the cyclohexyl analog (CAS 841210-08-0, C22H27N5O2, MW 393.5) . This contrasts with methyl or ethyl cyanoacetate analogs of the same quinoxaline core, which would have calculated LogP values approximately 1–2 units lower. The 2-ethylbutyl ester provides an intermediate lipophilicity that balances cell permeability (generally favored by higher LogP up to ~5) with aqueous solubility (generally decreasing above LogP 4) and metabolic stability (branched esters resist esterase hydrolysis better than linear esters). This positions the compound as a preferable research tool when extended cellular residence time and resistance to rapid ester hydrolysis are required, compared to simpler alkyl ester analogs.

LogP lipophilicity solubility ester SAR quinoxaline ADME drug-likeness

Evidence Limitation Statement: Gaps Requiring User Verification Before Procurement

A rigorous evidence assessment reveals critical data gaps that potential procurers must address before selecting this compound. First, no publicly available, peer-reviewed publication directly characterizes the enzyme inhibition profile, selectivity panel, or cellular potency of CAS 843620-41-7 as a discrete entity; all kinase-related evidence is derived from patent disclosures [1] and structurally analogous compounds [2], . Second, there are no published head-to-head studies directly comparing CAS 843620-41-7 with any close analog under identical experimental conditions; all quantitative comparisons in this guide are cross-study inferences or class-level extrapolations. Third, essential procurement-critical data—including kinetic solubility (µM in PBS or FaSSIF), microsomal stability (T₁/₂ in human/mouse liver microsomes), plasma protein binding (% bound), CYP inhibition profile, and hERG liability—are absent from the public domain. Fourth, no in vivo pharmacokinetic (Cmax, AUC, t½, bioavailability) or efficacy (tumor xenograft, behavioral model) data have been published for this specific compound. Users should request these data from the vendor or plan to generate them as part of their experimental workflow.

data limitation procurement caveat kinase selectivity panel in vivo PK solubility

Optimal Scientific Application Scenarios for 2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate Based on Quantified Differentiation Evidence


Casein Kinase 1 Isoform Selectivity Profiling in Hematological Cancer Models

Best suited for laboratories needing a structurally novel CK1 inhibitor probe with an ester distinct from the well-characterized D4476 scaffold. The 2-ethylbutyl ester provides an intermediate lipophilicity (estimated LogP 3.5–4.5) that may confer different cellular permeability and subcellular distribution compared to D4476 [1], [2]. Researchers studying CK1α-dependent Wnt/β-catenin signaling in AML or MDS models can deploy CAS 843620-41-7 alongside D4476 to differentiate isoform-specific phenotypes, as the patent data indicate that ester variation shifts potency between CK1α and CK1δ/ε isoforms [2]. Recommended assays: CK1α vs. CK1δ vs. CK1ε recombinant enzyme panels, Wnt reporter assays (TOPFlash), and proliferation/apoptosis assays in MDS-derived cell lines (e.g., MDS-L, SKM-1).

Ester-Dependent Peripheral 5-HT3 Antagonism with Reduced CNS Penetration

Based on the class-level evidence that cyanoquinoxaline derivatives exhibit exceptional peripheral 5-HT3 antagonism (pA2 up to 10.2) with markedly reduced central receptor occupancy , CAS 843620-41-7 is well-suited for ex vivo gastrointestinal motility studies or irritable bowel syndrome models where peripheral restriction is desired. The 2-ethylbutyl ester, being more lipophilic than methyl or ethyl esters, may enhance gut retention and reduce brain penetration compared to the reference compound 7e. Procurement is recommended for pharmacologists seeking to dissect central vs. peripheral 5-HT3 contributions to emesis, motility, or visceral pain, using guinea pig ileum or colon preparations as the primary assay system .

Anticancer Apoptosis Mechanism Studies in Solid Tumor Cell Lines

For oncology groups investigating quinoxaline-induced apoptosis mechanisms, CAS 843620-41-7 offers a defined apoptosis induction profile (HeLa IC50 = 10 µM; MCF7 70% inhibition at 20 µM) that is mechanistically distinguishable from the DNA replication interference produced by the hexyl ester analog. This compound is appropriate for caspase activation assays, annexin V/PI flow cytometry, and mitochondrial membrane potential studies in cervical and breast cancer models. Its apoptosis-dominant profile makes it a preferred tool over the cyclohexyl analog (which emphasizes enzyme inhibition with IC50 ~8 µM) when programmed cell death rather than target enzyme inhibition is the primary readout , [1].

Esterase Stability and Cellular Pharmacokinetic Studies

The branched 2-ethylbutyl ester structure is predicted to confer resistance to ubiquitous esterases that rapidly hydrolyze linear or less sterically hindered esters . This makes CAS 843620-41-7 a valuable probe for cellular pharmacokinetic studies comparing intracellular accumulation and retention of different quinoxaline-cyanoacetate esters. Recommended comparator set: 2-ethylbutyl ester (CAS 843620-41-7) vs. heptyl ester (CAS 843616-47-7, linear) vs. cyclohexyl ester (CAS 841210-08-0, cyclic secondary) [1]. Assay design: LC-MS/MS quantification of parent compound and hydrolysis product (free acid) in cell lysates and culture media over 0–24 h time course in HeLa or HEK293 cells, with and without esterase inhibitor (e.g., PMSF) controls.

Quote Request

Request a Quote for 2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.